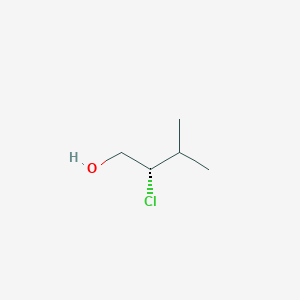
(2S)-2-chloro-3-methylbutan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-chloro-3-methylbutan-1-ol: is an organic compound with the molecular formula C5H11ClO. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is used in various chemical reactions and has applications in different fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-chloro-3-methylbutan-1-ol can be achieved through several methods. One common approach involves the chlorination of (2S)-3-methylbutan-1-ol using thionyl chloride (SOCl2) under controlled conditions. The reaction typically proceeds at room temperature, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include steps for the removal of by-products and impurities to meet the required purity standards.
Analyse Des Réactions Chimiques
Types of Reactions: (2S)-2-chloro-3-methylbutan-1-ol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced to form alkanes or other reduced products using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed:
Substitution: Formation of alcohols, amines, or other substituted derivatives.
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkanes or other reduced compounds.
Applications De Recherche Scientifique
Chemistry: (2S)-2-chloro-3-methylbutan-1-ol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, this compound is used to study the effects of chiral molecules on biological systems. It can be used as a reference compound in enantiomeric separation studies and chiral chromatography.
Medicine: The compound has potential applications in the development of new drugs and therapeutic agents. Its derivatives may exhibit biological activity and can be explored for their pharmacological properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including flavors, fragrances, and polymers. It is also used as a solvent and reagent in various chemical processes.
Mécanisme D'action
The mechanism of action of (2S)-2-chloro-3-methylbutan-1-ol depends on its specific application and the target molecule it interacts with. In general, the compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions and the nature of the reactants. The molecular targets and pathways involved in its biological activity are still under investigation and may vary based on the specific derivative or application.
Comparaison Avec Des Composés Similaires
(2R)-2-chloro-3-methylbutan-1-ol: The enantiomer of (2S)-2-chloro-3-methylbutan-1-ol, with similar chemical properties but different biological activity.
2-chloro-3-methylbutan-1-ol: The racemic mixture containing both (2S) and (2R) enantiomers.
2-chloro-3-methylbutane: A related compound without the hydroxyl group, exhibiting different reactivity and applications.
Uniqueness: The uniqueness of this compound lies in its chiral nature, which allows it to interact with other chiral molecules in a stereospecific manner. This property makes it valuable in the synthesis of enantiomerically pure compounds and in studies of chiral recognition and separation.
Propriétés
Formule moléculaire |
C5H11ClO |
|---|---|
Poids moléculaire |
122.59 g/mol |
Nom IUPAC |
(2S)-2-chloro-3-methylbutan-1-ol |
InChI |
InChI=1S/C5H11ClO/c1-4(2)5(6)3-7/h4-5,7H,3H2,1-2H3/t5-/m1/s1 |
Clé InChI |
OJRHUICOVVSGSY-RXMQYKEDSA-N |
SMILES isomérique |
CC(C)[C@@H](CO)Cl |
SMILES canonique |
CC(C)C(CO)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



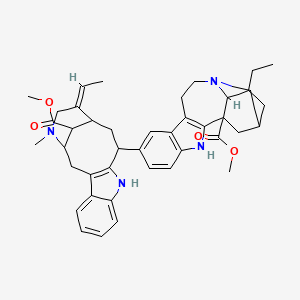

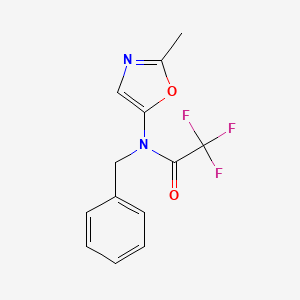
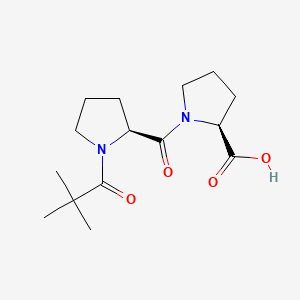
![N,N'-(Butane-1,4-diyl)bis[3-(benzyloxy)-4-methyl-2-nitrobenzamide]](/img/structure/B14410672.png)
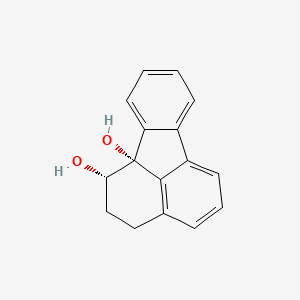
![1,6,6-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14410683.png)



![2,4-Dichloro-1-[1-(4-fluorophenyl)ethenyl]benzene](/img/structure/B14410706.png)

![5-{[(Oxan-2-yl)oxy]methyl}-2H-1,3-benzodioxole](/img/structure/B14410720.png)
